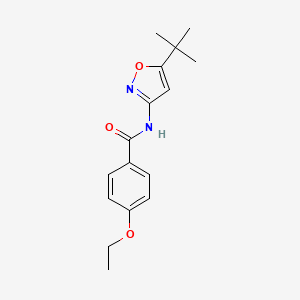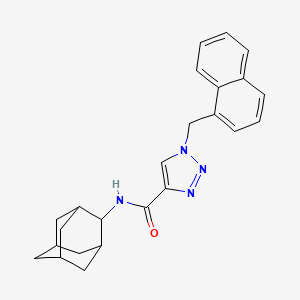![molecular formula C19H21NO5 B5124726 ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)
ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as EMA-01 and is a member of the benzoate ester family. EMA-01 has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of EMA-01 is not fully understood. However, it has been reported to inhibit the activation of NF-κB, a transcription factor involved in inflammation. EMA-01 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, EMA-01 has been reported to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
EMA-01 has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. EMA-01 has also been reported to inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, EMA-01 has been shown to induce apoptosis in cancer cells and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
EMA-01 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This makes it a potential therapeutic agent for various diseases. Another advantage is that it can be synthesized using various methods and has been reported to yield high purity. However, one limitation is that the mechanism of action of EMA-01 is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of EMA-01.
Future Directions
There are several future directions for the study of EMA-01. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-oxidant properties. Another direction is to determine the optimal dosage and administration of EMA-01. Additionally, further studies are needed to fully understand the mechanism of action of EMA-01 and its potential as a therapeutic agent for various diseases.
Synthesis Methods
EMA-01 can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with ethyl 2-(4-methoxyphenoxy)propanoate in the presence of a coupling agent. Another method involves the reaction of 3-aminobenzoic acid with 2-(4-methoxyphenoxy)propanoyl chloride in the presence of a base. Both methods have been reported to yield EMA-01 in good yields and high purity.
Scientific Research Applications
EMA-01 has been extensively studied for its potential as a therapeutic agent. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. EMA-01 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, EMA-01 has been shown to scavenge free radicals and protect against oxidative stress.
properties
IUPAC Name |
ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-24-19(22)14-6-5-7-15(12-14)20-18(21)13(2)25-17-10-8-16(23-3)9-11-17/h5-13H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFAZOTZQPJMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)



![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)

![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
